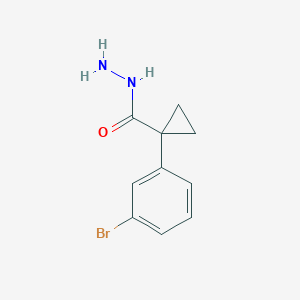
1-(3-ブロモフェニル)シクロプロパン-1-カルボヒドラジド
概要
説明
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It is characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carbohydrazide moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry .
科学的研究の応用
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop potential pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
準備方法
The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and cyclopropanecarboxylic acid.
Cyclopropanation: The 3-bromobenzaldehyde undergoes a cyclopropanation reaction to form 1-(3-bromophenyl)cyclopropane-1-carboxylic acid.
Hydrazide Formation: The carboxylic acid is then converted to the corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.
化学反応の分析
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
作用機序
The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and carbohydrazide functional groups. These interactions can modulate biological pathways, leading to various effects .
類似化合物との比較
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: This compound lacks the carbohydrazide moiety, making it less versatile in certain chemical reactions.
1-(3-Bromophenyl)cyclopropanecarbonitrile: This compound contains a nitrile group instead of a carbohydrazide, which affects its reactivity and applications
The uniqueness of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide lies in its combination of a bromophenyl group with a cyclopropane ring and a carbohydrazide moiety, providing a versatile platform for various chemical transformations and research applications.
生物活性
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-(3-Bromophenyl)cyclopropane-1-carbohydrazide has a molecular formula of C10H12BrN3O and a molecular weight of 273.13 g/mol. The presence of the cyclopropane ring contributes to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown cytotoxic effects against various human cancer cell lines, including:
- HeLa (cervical carcinoma)
- A549 (lung adenocarcinoma)
- HCT-116 (colorectal carcinoma)
These compounds often induce apoptosis through mechanisms such as mitochondrial disruption and inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related cyclopropane derivatives. These compounds have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi, suggesting a role in developing new antimicrobial agents .
The biological activity of 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies show that these compounds can disrupt the cell cycle, leading to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways through ROS generation and mitochondrial dysfunction is a common mechanism observed in studies involving similar compounds .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
| Study | Findings |
|---|---|
| Study A | Reported IC50 values for HeLa cells were around 10 µM, indicating significant cytotoxicity. |
| Study B | Demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis. |
| Study C | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
特性
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXUTMQOXTWMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















